
5-Pentyl-3-phenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-pentyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pentyl-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of phenyl isocyanate with 5-pentyl-2-aminoethanol under mild conditions. This reaction proceeds via the formation of an intermediate carbamate, which then undergoes intramolecular cyclization to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of oxazolidinones, including 5-pentyl-3-phenyl-1,3-oxazolidin-2-one, often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed N-arylation of oxazolidinones with aryl bromides is a widely used method. This process involves the use of phosphine ligands and bases to facilitate the reaction under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
5-pentyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or pentyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other functionalized derivatives .
Scientific Research Applications
5-pentyl-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including potential antibacterial agents.
Medicine: Oxazolidinone derivatives are explored for their antimicrobial properties, particularly against resistant bacterial strains.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-pentyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, oxazolidinones inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
5-pentyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5-pentyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-5-10-13-11-15(14(16)17-13)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3 |
InChI Key |
HWIYPLZVPBTTOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CN(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
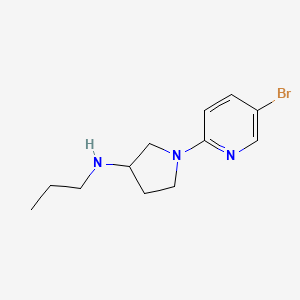
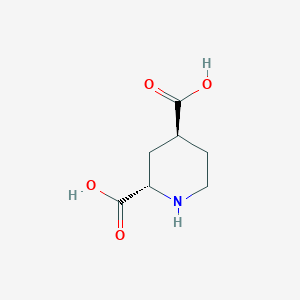
![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
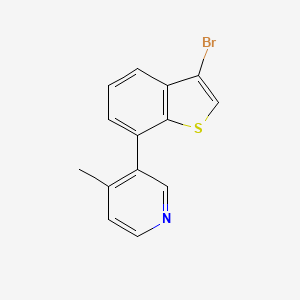
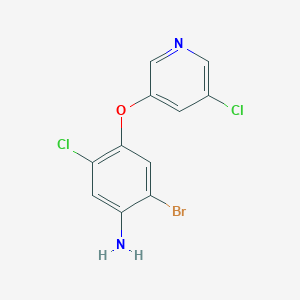
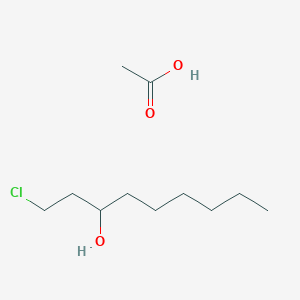
![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)
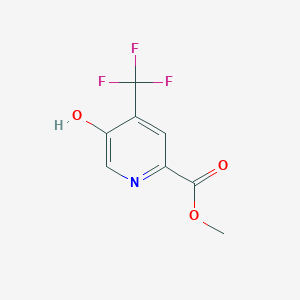
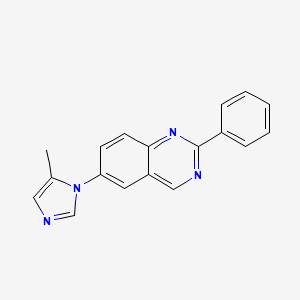
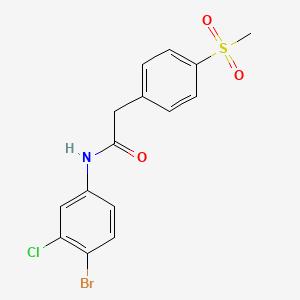
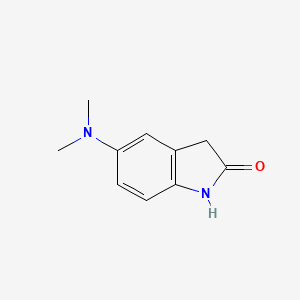
![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

